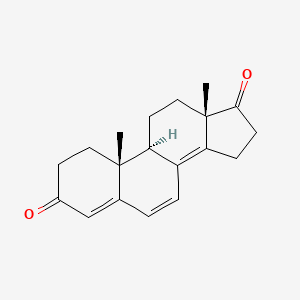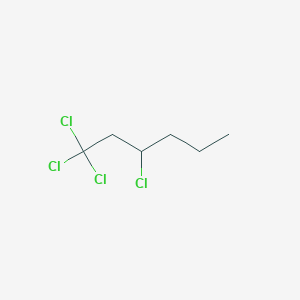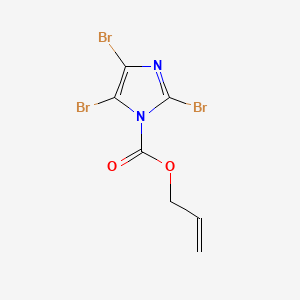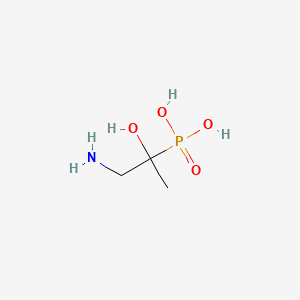
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is an organic compound belonging to the class of polyethers It is characterized by the presence of two phenoxy groups attached to a long chain of ethylene glycol units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of phenol with 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atoms with phenoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form phenol derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its polyether backbone.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane involves its interaction with various molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The polyether backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Lacks the phenoxy groups, making it less reactive in certain chemical reactions.
1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane: Contains bromine atoms instead of phenoxy groups, leading to different reactivity and applications.
Hexaethylene glycol: Shorter chain length and lacks phenoxy groups, resulting in different physical and chemical properties.
Uniqueness
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of phenoxy groups, which enhance its reactivity and potential applications in various fields. The polyether backbone provides flexibility and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
20740-88-9 |
|---|---|
Molekularformel |
C24H34O7 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C24H34O7/c1-3-7-23(8-4-1)30-21-19-28-17-15-26-13-11-25-12-14-27-16-18-29-20-22-31-24-9-5-2-6-10-24/h1-10H,11-22H2 |
InChI-Schlüssel |
FTGQSLVLZGRLJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)





![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)



![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)

